7-epi-alpha-Selinene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-epi-alpha-Selinene can be synthesized through the enzymatic conversion of farnesyl diphosphate . The enzyme This compound synthase catalyzes the reaction, converting farnesyl diphosphate into this compound and diphosphate . This reaction can be carried out in vitro or in vivo, providing a versatile method for producing the compound .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms that express the this compound synthase enzyme. These microorganisms can be cultured in bioreactors, where they convert farnesyl diphosphate into this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 7-epi-alpha-Selinene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxygenated derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Research has shown its potential as a natural insecticide, particularly in pest control.
Medicine: Studies are ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
Mechanism of Action
The mechanism by which 7-epi-alpha-Selinene exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its insecticidal properties are attributed to its ability to disrupt the sodium/potassium pump (Na+/K±ATPase) in insects, leading to their paralysis and death
Comparison with Similar Compounds
- ent-alpha-Selinene
- (2S,4aR,8aR)-4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- Naphthalene, 3,4,4a,5,6,7,8,8a-octahydro-7-isopropylene-1,4a-dimethyl-
Uniqueness: 7-epi-alpha-Selinene is unique due to its specific stereochemistry and the presence of an endocyclic double bond in the octahydronaphthalene ring system
Properties
IUPAC Name |
5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQAPQSEYFAMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35387-23-6 |
Source
|
Record name | epi-α-Selinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35387-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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